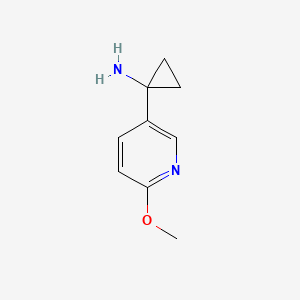

1-(6-Methoxypyridin-3-yl)cyclopropanamine

Description

BenchChem offers high-quality 1-(6-Methoxypyridin-3-yl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methoxypyridin-3-yl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-methoxypyridin-3-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-8-3-2-7(6-11-8)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCVUPUPJBMTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743140 | |

| Record name | 1-(6-Methoxypyridin-3-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060806-98-5 | |

| Record name | 1-(6-Methoxy-3-pyridinyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060806-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methoxypyridin-3-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-(6-Methoxypyridin-3-yl)cyclopropanamine

Introduction: Structural Significance in Medicinal Chemistry

1-(6-Methoxypyridin-3-yl)cyclopropanamine (CAS: 1060806-98-5) represents a high-value scaffold in modern drug discovery, particularly in the design of CNS-active agents and epigenetic modulators (e.g., LSD1 inhibitors). Its structural utility is derived from the gem-disubstituted cyclopropane motif, which serves two critical functions:

-

Conformational Restriction: The cyclopropane ring locks the amine and the heteroaryl ring into a rigid relative orientation, reducing the entropic penalty of binding to protein targets compared to flexible acyclic analogs (e.g., isopropyl amines).

-

Metabolic Blockade: The absence of protons on the carbon alpha to the nitrogen prevents cytochrome P450-mediated

-hydroxylation and subsequent N-dealkylation, a common clearance pathway for primary amines.

The 6-methoxypyridine moiety acts as a bioisostere for phenyl or unsubstituted pyridine rings, offering modulated lipophilicity (LogP) and a distinct hydrogen bond acceptor profile at the pyridine nitrogen.

Physicochemical Profile

The following data characterizes the free base form.

| Property | Value (Experimental/Predicted) | Significance |

| Molecular Formula | C | Core composition |

| Molecular Weight | 164.21 g/mol | Fragment-like space (<300 Da) |

| CAS Number | 1060806-98-5 | Unique Identifier |

| pKa (Primary Amine) | ~8.9 – 9.5 (Predicted) | Predominantly protonated at physiological pH |

| pKa (Pyridine N) | ~3.0 – 3.5 (Predicted) | Weakly basic due to -OMe inductive effect |

| LogP | ~1.1 – 1.3 | Favorable CNS penetration |

| TPSA | ~48 Å | High oral bioavailability potential |

| Solubility | High in MeOH, DCM, DMSO; Mod. in Water | Amenable to standard formulation |

Synthetic Methodologies

Two primary routes are employed depending on the scale and available starting materials. The Kulinkovich-Szymoniak reaction is preferred for discovery chemistry due to its step economy.

Route A: Titanium-Mediated Cyclopropanation (Discovery Scale)

This protocol utilizes the Kulinkovich-Szymoniak reaction to convert 6-methoxynicotinonitrile directly to the target amine.

Precursors:

-

Substrate: 6-Methoxynicotinonitrile

-

Reagents: Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide (Ti(OiPr)

), Boron trifluoride etherate (BF

Mechanism:

The reaction proceeds via the formation of a titanacyclopropane intermediate from EtMgBr and Ti(OiPr)

Figure 1: Mechanistic flow of the Kulinkovich-Szymoniak synthesis.

Detailed Protocol (Self-Validating)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under Argon atmosphere.

-

Reagent Prep: Charge the flask with 6-methoxynicotinonitrile (1.0 equiv) and anhydrous Et

O (0.1 M concentration). Add Ti(OiPr) -

Grignard Addition: Cool the solution to -78 °C. Add EtMgBr (3.0 M in ether, 2.2 equiv) dropwise over 30 minutes. Checkpoint: The solution should turn from yellow to dark brown/black, indicating titanacycle formation.

-

Warming: Allow the mixture to warm to room temperature over 1 hour and stir for an additional hour.

-

Lewis Acid Activation: Cool back to 0 °C. Add BF

OEt -

Quench: Carefully quench with 10% aqueous NaOH. Caution: Exothermic reaction with gas evolution.

-

Workup: Filter the resulting suspension through a Celite pad to remove titanium salts. Extract the filtrate with Et

O (3x). Dry combined organics over Na -

Purification: The crude amine is often purified via acid-base extraction or flash chromatography (DCM/MeOH/NH

).

Chemical Reactivity & Stability[3]

Amine Functionality

The primary amine is sterically hindered by the geminal pyridine ring but remains nucleophilic.

-

Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in LSD1 inhibitor synthesis).

-

Reductive Amination: Reaction with aldehydes requires forcing conditions (e.g., Ti(OiPr)

additive) due to steric crowding at the

Cyclopropane Ring Strain

The cyclopropane ring introduces ~27 kcal/mol of ring strain.

-

Acid Stability: Generally stable to dilute mineral acids (HCl, H

SO -

Ring Opening: Susceptible to ring opening under radical conditions or strong Lewis acids at elevated temperatures, leading to homoallylic amines.

Pyridine Ring

The 6-methoxy group exerts an electronic influence:

-

Electrophilic Aromatic Substitution: The C5 position (ortho to the methoxy) is activated, though the protonated amine (under acidic conditions) is deactivating.

-

Demethylation: Harsh acidic conditions (e.g., BBr

, HBr) can cleave the methyl ether, yielding the pyridone tautomer. Avoid strong Lewis acids if the methoxy group must be preserved.

Medicinal Chemistry Applications: Metabolic Rationale

The primary utility of this scaffold is to improve the pharmacokinetic (PK) profile of drug candidates.

Figure 2: Comparison of metabolic fate between isopropyl and cyclopropyl amine scaffolds.

Case Study: LSD1 Inhibitors Inhibitors of Lysine Specific Demethylase 1 (LSD1) often require a primary amine to form a covalent adduct with the FAD cofactor. The 1-(6-methoxypyridin-3-yl)cyclopropanamine scaffold has been utilized (e.g., in Takeda patents) to position the amine for this interaction while preventing oxidative degradation.

Handling and Safety

-

Hazards: Like most primary amines and pyridine derivatives, this compound is likely an irritant to eyes, skin, and the respiratory system.

-

Storage: Store at 2-8 °C under inert gas (Nitrogen/Argon). The free base absorbs CO

from the air to form carbamates; conversion to the HCl salt is recommended for long-term storage. -

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Link

-

Blass, B. (2016). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(2), 215–216. (Discussing Takeda Patent WO2015156417).[1] Link

-

Walser, A., et al. (1978). Quinazolines and 1,4-benzodiazepines. 84. Synthesis and reactions of 1-arylcyclopropylamines. Journal of Organic Chemistry, 43(12), 2315–2320. Link

-

PubChem. (n.d.).[2][3][4] 1-(2-Methoxypyridin-3-yl)cyclopropan-1-amine (Compound Summary). National Library of Medicine.[2] Link[2]

Sources

- 1. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2-Methoxypyridin-3-YL)cyclopropan-1-amine | C9H12N2O | CID 72211908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (5-Fluoro-6-methoxypyridin-3-YL)methanamine | C7H9FN2O | CID 58258904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(6-Methoxypyridin-3-yl)cyclopentanol | C11H15NO2 | CID 177685420 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-(6-Methoxypyridin-3-yl)cyclopropanamine (CAS 1060806-98-5): A Keystone Building Block for Allosteric Kinase Inhibition

Introduction: Beyond the Flatland of Aromatic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutics has driven the exploration of novel chemical space. Simple, flat aromatic rings, while foundational, often lack the three-dimensional complexity required to unlock unique interactions with biological targets. It is in this context that strained ring systems, particularly the cyclopropyl motif, have gained prominence.[1][2] The cyclopropylamine scaffold, with its inherent conformational rigidity and unique electronic properties, offers a compelling structural element for drug design.[3][4]

This guide provides an in-depth technical overview of 1-(6-Methoxypyridin-3-yl)cyclopropanamine , a key pharmaceutical intermediate that exemplifies the strategic use of this scaffold. Its primary significance lies in its role as a cornerstone in the synthesis of Deucravacitinib (BMS-986165), a first-in-class, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[5][6] Approved for the treatment of moderate-to-severe plaque psoriasis, Deucravacitinib represents a paradigm shift in kinase inhibition, and this specific building block is central to its innovative mechanism.[7][8]

This document is intended for researchers, medicinal chemists, and process development scientists. It will detail the molecule's physicochemical properties, a validated synthetic pathway with mechanistic insights, its critical application in the structure of Deucravacitinib, and essential safety protocols.

Section 1: Physicochemical Properties and Strategic Characterization

The unique combination of a methoxypyridine ring and a primary cyclopropylamine group defines the reactivity and utility of this intermediate. The pyridine ring provides a key vector for further functionalization, while the methoxy group modulates its electronic properties. The cyclopropylamine moiety introduces a rigid, three-dimensional element and a basic nitrogen atom, which can be crucial for forming salt bridges or hydrogen bonds within a protein's binding pocket.

| Property | Value | Source(s) |

| CAS Number | 1060806-98-5 | [9] |

| Molecular Formula | C₉H₁₂N₂O | [9] |

| Molecular Weight | 164.21 g/mol | [9] |

| IUPAC Name | 1-(6-methoxypyridin-3-yl)cyclopropan-1-amine | [9] |

| Known Hazards | Irritant | [9] |

Recommended Analytical Protocols

Validating the identity and purity of 1-(6-Methoxypyridin-3-yl)cyclopropanamine is critical for its successful use in multi-step syntheses. A multi-technique approach is recommended for comprehensive characterization.

Protocol 1: Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR is the definitive method for confirming the chemical constitution and connectivity of the molecule. Both ¹H and ¹³C NMR are essential. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methoxy singlet, the amine protons, and the diastereotopic protons of the cyclopropyl ring.

-

Methodology:

-

Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum. Key integrations should correspond to the 3 aromatic protons, 3 methoxy protons, 2 amine protons, and 4 cyclopropyl protons.

-

Acquire a ¹³C NMR spectrum. Expect signals for the 5 pyridine carbons, 1 methoxy carbon, and 3 cyclopropyl carbons (one quaternary).

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

-

-

Trustworthiness: This protocol provides an unambiguous structural fingerprint, ensuring the correct intermediate is carried forward.[10]

Protocol 2: Purity Assessment and Mass Verification via LC-MS

-

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for simultaneously assessing purity and confirming the molecular weight. A high-resolution mass spectrometer (such as a Q-Orbitrap) can provide an exact mass measurement, further validating the elemental composition.

-

Methodology:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject the sample onto a reverse-phase C18 column.

-

Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Monitor the eluent using a UV detector (e.g., at 254 nm) to determine the purity profile by peak area percentage.

-

Couple the LC output to an electrospray ionization (ESI) mass spectrometer operating in positive ion mode. The expected [M+H]⁺ ion would be at m/z 165.10.

-

-

Trustworthiness: This method provides orthogonal confirmation of identity (molecular weight) and a quantitative measure of purity, which is crucial for stoichiometric calculations in subsequent reactions.[11]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 1-(6-methoxypyridin-3-yl)cyclopropanamine can be achieved through a multi-step sequence starting from commercially available materials. The following workflow is a representative pathway derived from patent literature concerning the synthesis of Deucravacitinib.[5][12]

Caption: A plausible synthetic workflow for the target intermediate.

Protocol 3: Laboratory-Scale Synthesis

-

Rationale: This pathway leverages a key Kulinkovich reaction to form the cyclopropanol intermediate, followed by a robust sequence to install the amine functionality. The choice of reagents prioritizes yield and scalability.

-

Step 1: Synthesis of 1-(6-Methoxypyridin-3-yl)cyclopropanol (Kulinkovich Reaction)

-

To a solution of 6-methoxy-3-pyridinecarbonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add titanium(IV) isopropoxide (1.2 eq).

-

Cool the mixture to -20°C.

-

Slowly add ethylmagnesium bromide (2.4 eq, 3.0 M solution in diethyl ether) over 1 hour, maintaining the temperature below 0°C. The causality here is critical: the Grignard reagent reacts with the titanium alkoxide to form a titanacyclopropane species, which then adds across the nitrile to form the cyclopropyl ring after hydrolysis.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude cyclopropanol.

-

-

Step 2: Synthesis of 1-Azido-1-(6-methoxypyridin-3-yl)cyclopropane

-

Dissolve the crude cyclopropanol from Step 1 (1.0 eq) in toluene.

-

Add diphenylphosphoryl azide (DPPA, 1.5 eq) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

-

Heat the mixture to 80°C and stir for 4-6 hours. This reaction proceeds through an intermediate phosphate ester, which is then displaced by the azide nucleophile. DBU acts as a non-nucleophilic base to facilitate the reaction.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel) to obtain the azide intermediate.

-

-

Step 3: Synthesis of 1-(6-Methoxypyridin-3-yl)cyclopropanamine (Staudinger Reduction)

-

Dissolve the azide intermediate from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v).

-

Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise. An initial evolution of N₂ gas will be observed.

-

Stir the reaction at room temperature for 8-12 hours. The mechanism involves the formation of a phosphazide intermediate, which then loses N₂ to form an aza-ylide. Subsequent hydrolysis yields the desired primary amine and triphenylphosphine oxide.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by acid-base extraction or column chromatography to yield the final product, 1-(6-Methoxypyridin-3-yl)cyclopropanamine.

-

Section 3: Application in Drug Discovery: The Case of Deucravacitinib

The true value of 1-(6-Methoxypyridin-3-yl)cyclopropanamine is realized in its incorporation into the TYK2 inhibitor, Deucravacitinib. It forms a significant portion of the molecule that ultimately engages with the kinase.

Caption: Incorporation of the intermediate into the final drug structure.

The Allosteric Advantage: A New Paradigm in Kinase Inhibition

The Janus kinase (JAK) family, including TYK2, are critical mediators of cytokine signaling.[13] Traditional JAK inhibitors (JAKinibs) are ATP-competitive, binding to the highly conserved catalytic (JH1) domain. This often leads to off-target inhibition of other JAK family members (JAK1, JAK2, JAK3), resulting in potential side effects.[14]

Deucravacitinib achieves its remarkable selectivity through a fundamentally different mechanism. It binds to the regulatory pseudokinase (JH2) domain, which is structurally distinct among the JAK family members.[8][15] This allosteric binding locks the entire TYK2 enzyme into an inactive conformation, preventing the JH1 domain from functioning without ever directly competing with ATP.[14][16] The 1-(6-methoxypyridin-3-yl)cyclopropanamine fragment provides the necessary structural and electronic features to form key interactions within this unique allosteric pocket of the TYK2 JH2 domain.

Caption: Allosteric vs. ATP-competitive TYK2 inhibition.

Section 4: Safety, Handling, and Storage

As a chemical intermediate, 1-(6-Methoxypyridin-3-yl)cyclopropanamine requires careful handling by trained personnel in a controlled laboratory environment.

-

Hazard Classification: The compound is classified as an irritant.[9] Amines, in general, can be corrosive and sensitizers.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Take precautions against static discharge.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-(6-Methoxypyridin-3-yl)cyclopropanamine is more than just another intermediate; it is a testament to the power of rational drug design. Its structure is a deliberate convergence of features—a functionalized pyridine handle and a conformationally rigid cyclopropylamine—that enables a novel and highly selective mechanism of action in its final therapeutic form. For scientists in drug development, understanding the synthesis, characterization, and strategic application of such key building blocks is paramount to creating the next generation of targeted therapies. The success of Deucravacitinib underscores the immense potential held within these meticulously designed molecular fragments.

References

-

Valdès-García, G., et al. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. The Journal of Organic Chemistry. Available from: [Link]

- Google Patents. (2004). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.

- Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

Technical Disclosure Commons. (2023). Process for the preparation of crystalline form-A of 6-(cyclopropanecarbonylamido)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide. Available from: [Link]

-

European Patent Office. (2024). PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB. Available from: [Link]

- Google Patents. (2024). Processes for the preparation of deucravacitinib.

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences. Available from: [Link]

-

National Center for Biotechnology Information. Deucravacitinib. PubChem Compound Summary for CID 134821691. Available from: [Link]

-

Wikipedia. Deucravacitinib. Available from: [Link]

-

Technical Disclosure Commons. (2023). Novel processes for the preparation of 6-(cyclopropanecarbonylamido)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide. Available from: [Link]

-

Ran, F., et al. (2020). Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. Bioorganic Chemistry. Available from: [Link]

-

Valenti, C., et al. (2015). Further Insights Into the SAR of α-substituted Cyclopropylamine Derivatives as Inhibitors of Histone Demethylase KDM1A. European Journal of Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. PMC. Available from: [Link]

-

Shaw, J. T., et al. (2020). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available from: [Link]

-

ResearchGate. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Available from: [Link]

- Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Patsnap Synapse. (2023). What are TYK2 inhibitors and how do they work?. Available from: [Link]

-

TSpace - University of Toronto. (2022). Synthesis of Substituted Cyclopropylamines via Metal Homoenolate Chemistry and Ni Catalysis. Available from: [Link]

-

National Center for Biotechnology Information. (2017). In This Issue, Volume 8, Issue 6. ACS Medicinal Chemistry Letters. Available from: [Link]

-

SOTYKTU® (deucravacitinib) HCP Site. Mechanism of Action. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. deucravacitinib. Available from: [Link]

-

EMBL-EBI ChEMBL. Compound: DEUCRAVACITINIB (CHEMBL4435170). Available from: [Link]

-

bioRxiv. (2023). Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors. Available from: [Link]

-

ACS Publications. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available from: [Link]

-

IRIS UniGe. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Available from: [Link]

- Google Patents. (2021). Crystalline form of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino).

- Google Patents. (2014). Inhibitors of bruton's tyrosine kinase.

-

Max-Planck-Institut für Kohlenforschung. NMR-Based Structure Characterization. Available from: [Link]

-

SpringerLink. (2024). Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors. Nature Reviews Rheumatology. Available from: [Link]

-

Taylor & Francis Online. (2024). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

- Google Patents. (2019). Inhibitors of btk and mutants thereof.

-

MDPI. (2021). Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. Molecules. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tdcommons.org [tdcommons.org]

- 6. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 7. data.epo.org [data.epo.org]

- 8. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]

- 10. NMR-Based Structure Characterization [kofo.mpg.de]

- 11. mdpi.com [mdpi.com]

- 12. tdcommons.org [tdcommons.org]

- 13. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]

- 14. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. biorxiv.org [biorxiv.org]

Technical Guide: 1-(6-Methoxypyridin-3-yl)cyclopropanamine

This guide serves as a technical reference for 1-(6-Methoxypyridin-3-yl)cyclopropanamine , a specialized heterocyclic building block used in the design of epigenetic modulators, specifically Lysine-specific demethylase 1 (LSD1) inhibitors.

Executive Summary

1-(6-Methoxypyridin-3-yl)cyclopropanamine (CAS: 1060806-98-5) is a gem-disubstituted cyclopropane scaffold.[1] Unlike the classic tranylcypromine (1,2-trans) scaffold used in early monoamine oxidase (MAO) and LSD1 inhibitors, this molecule features a geminal (1,1) substitution pattern.[2] This structural modification is critical in modern drug discovery to restrict conformational freedom, block metabolic oxidation at the

Identity Card

| Property | Specification |

| IUPAC Name | 1-(6-methoxypyridin-3-yl)cyclopropan-1-amine |

| CAS Number | 1060806-98-5 |

| Molecular Formula | |

| Molecular Weight (Average) | 164.20 g/mol |

| Monoisotopic Mass | 164.09496 Da |

| SMILES | COC1=NC=C(C=C1)C2(N)CC2 |

| Appearance | Colorless to pale yellow oil (free base); White solid (HCl salt) |

Chemoinformatics & Physical Properties

For drug development professionals, understanding the "Rule of 5" compliance and physical behavior is paramount. The low molecular weight (MW < 200) classifies this as a "Fragment-Based Drug Discovery" (FBDD) starting point.

Physicochemical Profile

| Parameter | Value | Implications for Drug Design |

| Molecular Weight | 164.20 | Ideal fragment; allows significant decoration without exceeding MW 500. |

| cLogP | ~0.8 – 1.1 | Highly permeable; suitable for CNS penetration (Brain-Blood Barrier). |

| TPSA | 48.1 Ų | Well below the 90 Ų threshold for good oral bioavailability. |

| H-Bond Donors | 1 (Primary Amine) | Key handle for amide coupling or reductive amination. |

| H-Bond Acceptors | 3 | Includes pyridine N, methoxy O, and amine N. |

| pKa (Predicted) | ~7.8 (Amine) | Exists largely as a cation at physiological pH (7.4). |

Synthetic Methodology: The Curtius Rearrangement Route

While various routes exist, the most robust protocol for generating gem-disubstituted cyclopropyl amines—avoiding the steric issues of nucleophilic substitution—is the Curtius Rearrangement starting from the corresponding carboxylic acid.

Reaction Scheme

The pathway converts the commercially available carboxylic acid to the amine via an acyl azide and isocyanate intermediate.

Figure 1: Step-wise synthesis of 1-(6-Methoxypyridin-3-yl)cyclopropanamine via Curtius Rearrangement.

Detailed Protocol (Self-Validating)

-

Activation: Dissolve 1-(6-methoxypyridin-3-yl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous Toluene. Add Triethylamine (1.5 eq) followed by Diphenylphosphoryl azide (DPPA, 1.1 eq). Stir at RT for 1 hour.

-

Validation: Monitor by TLC or LCMS for disappearance of acid.

-

-

Rearrangement: Heat the mixture to 90°C. Evolution of

gas indicates formation of the isocyanate. -

Trapping: Once gas evolution ceases (~2 hours), add excess tert-butanol (t-BuOH) and reflux for 12-16 hours to form the Boc-protected amine.

-

Isolation: Cool, wash with saturated

, dry over -

Deprotection: Dissolve the Boc-intermediate in DCM. Add 4N HCl in Dioxane (5 eq). Stir at RT for 2 hours.

-

Final Salt Formation: Concentrate the solvent. Triturate the residue with diethyl ether to yield 1-(6-Methoxypyridin-3-yl)cyclopropanamine dihydrochloride as a white solid.

Medicinal Chemistry Applications

The primary utility of this scaffold lies in Epigenetic Modulation , specifically targeting LSD1 (KDM1A) .

The "Geminal" Advantage

Classical LSD1 inhibitors like Tranylcypromine are 1,2-disubstituted. The 1,1-disubstituted (geminal) scaffold offered by this molecule provides distinct pharmacological advantages:

-

Metabolic Stability: The quaternary carbon at position 1 prevents metabolic oxidation (hydroxylation) that typically occurs at the

-carbon of primary amines. -

Selectivity: The geminal geometry alters the vector of the amine relative to the aromatic ring, potentially reducing off-target binding to Monoamine Oxidases (MAO-A/B), a common side-effect of LSD1 inhibitors.

-

Warhead Function: The cyclopropyl amine moiety acts as a "mechanism-based inactivator." Upon oxidation by the FAD cofactor in LSD1, the ring opens to form a covalent adduct with the cofactor, irreversibly inhibiting the enzyme.

Figure 2: Mechanism of Action for Cyclopropanamine-based LSD1 Inhibition.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

-

1H NMR (DMSO-d6, 400 MHz):

- 8.20 (d, 1H, Pyridine H-2)

- 7.80 (dd, 1H, Pyridine H-4)

- 6.85 (d, 1H, Pyridine H-5)

- 3.85 (s, 3H, -OCH3)

- 1.10 - 1.30 (m, 4H, Cyclopropane -CH2-). Note: The geminal symmetry typically simplifies the cyclopropane region into a tight multiplet.

-

LC-MS:

-

Expected [M+H]+ peak at 165.1 m/z .

-

Retention time should be short on reverse-phase C18 columns due to high polarity/basicity.

-

References

-

ChemicalBook. (2025).[1][2] 1-(6-Methoxypyridin-3-yl)cyclopropanamine Properties and CAS Data. Link

-

Takeda Pharmaceutical Company. (2015). Cyclopropanamine Compounds and Use Thereof. WO2015156417A1. (Describes functionalized cyclopropanamine inhibitors of LSD1). Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72211908, 1-(6-Methoxypyridin-3-yl)cyclopropan-1-amine. Link

-

Blass, B. (2016). Cyclopropanamine Compounds and Use Thereof (Review of WO2015156417). ACS Medicinal Chemistry Letters. Link

Sources

A Technical Guide to 1-(6-Methoxypyridin-3-yl)cyclopropanamine: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern medicinal chemistry, the cyclopropylamine moiety has emerged as a privileged structural motif.[1][2] Its unique conformational rigidity and electronic properties make it a valuable component in the design of novel therapeutic agents targeting a wide range of diseases.[1][3] 1-(6-Methoxypyridin-3-yl)cyclopropanamine is a key building block that incorporates this valuable scaffold, linking it to a methoxypyridine heterocycle, another common feature in pharmacologically active compounds. This guide provides an in-depth technical overview of its structure, a robust synthetic protocol, and its significance as a versatile intermediate in drug discovery and development.[4]

Chemical Structure and Physicochemical Properties

1-(6-Methoxypyridin-3-yl)cyclopropanamine is a primary amine featuring a cyclopropane ring attached to the 3-position of a 6-methoxypyridine ring. The inherent ring strain of the cyclopropane group significantly influences the molecule's reactivity and conformation.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [5] |

| Molecular Weight | 164.2 g/mol | [5] |

| InChIKey | NLCVUPUPJBMTQU-UHFFFAOYSA-N | [6] |

| SMILES | COC1=NC=C(C=C1)C2(CC2)N | [6] |

| Storage | Store at 2-8°C for long-term stability | [6] |

Note: Experimentally determined properties like boiling point and melting point are not consistently reported in public literature.

Synthesis of 1-(6-Methoxypyridin-3-yl)cyclopropanamine

The synthesis of primary 1-arylcyclopropylamines from the corresponding aryl nitriles is a powerful transformation in organic chemistry.[7] A particularly effective method is the titanium-mediated reductive cyclopropanation, a variant of the Kulinkovich-Szymoniak reaction.[8][9][10][11] This approach offers a direct, one-pot conversion of nitriles to primary cyclopropylamines.[8][9][10]

The reaction proceeds via the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent with a titanium(IV) alkoxide catalyst.[12][13] This intermediate then reacts with the nitrile to form an azatitanacyclopentene, which, upon treatment with a Lewis acid, undergoes ring contraction to yield the desired cyclopropylamine.[14]

Conceptual Synthesis Workflow

The diagram below outlines the key transformations in the synthesis of 1-(6-Methoxypyridin-3-yl)cyclopropanamine from its nitrile precursor.

Caption: Synthesis of 1-(6-Methoxypyridin-3-yl)cyclopropanamine.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 1-arylcyclopropylamines developed by Szymoniak and co-workers.[7][8]

Materials:

-

6-Methoxypyridine-3-carbonitrile

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Ethylmagnesium bromide (EtMgBr, solution in diethyl ether)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 6-methoxypyridine-3-carbonitrile (1.0 eq.) and anhydrous diethyl ether to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas inlet.

-

Titanium Catalyst Addition: To this solution, add titanium(IV) isopropoxide (1.1 eq.) via syringe.

-

Grignard Reagent Addition: Cool the mixture to room temperature. Slowly add ethylmagnesium bromide solution (2.2 eq.) dropwise via the dropping funnel over 30 minutes. The reaction mixture will typically change color.

-

Reaction Time: Allow the mixture to stir at room temperature for 1 hour.

-

Lewis Acid Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add boron trifluoride diethyl etherate (1.2 eq.) dropwise.

-

Quenching: After stirring for an additional 15 minutes at 0°C, carefully quench the reaction by the slow addition of water.

-

Work-up:

-

Filter the resulting suspension through a pad of Celite, washing the filter cake with diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 1-(6-methoxypyridin-3-yl)cyclopropanamine.

Expert Justification:

-

Inert Atmosphere: The Grignard reagent and titanium intermediates are highly sensitive to air and moisture. An inert atmosphere is critical to prevent their decomposition and ensure high reaction yields.

-

Stoichiometry: The use of excess Grignard reagent (2.2 eq.) is necessary to form the active dialkyltitanium species, which then eliminates ethane to form the reactive titanacyclopropane.[13]

-

Lewis Acid (BF₃·OEt₂): The addition of a strong Lewis acid is crucial for the final ring-contraction step.[10][14] It coordinates to the nitrogen atom of the azatitanacycle intermediate, facilitating the elimination of the titanium-oxo species and formation of the cyclopropane ring.[10] Without it, the reaction yields are significantly lower.[7][10]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | Aromatic Protons: Signals in the δ 7.0-8.5 ppm range corresponding to the three protons on the pyridine ring. Methoxyl Protons: A singlet around δ 3.9 ppm (3H). Amine Protons: A broad singlet (2H), chemical shift can vary. Cyclopropyl Protons: Multiplets in the δ 0.5-1.5 ppm range (4H). |

| ¹³C NMR | Aromatic Carbons: Signals in the δ 110-165 ppm range. Methoxyl Carbon: A signal around δ 53 ppm. Quaternary Cyclopropyl Carbon: A signal for the carbon attached to the pyridine ring and nitrogen. CH₂ Cyclopropyl Carbons: Signals in the upfield region (δ 10-20 ppm). |

| Mass Spec (MS) | [M+H]⁺: Expected m/z of approximately 165.10. |

Applications in Drug Discovery

1-(6-Methoxypyridin-3-yl)cyclopropanamine is a valuable building block for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and other therapeutic agents. The cyclopropylamine group can act as a bioisostere for other functional groups and can form key interactions with biological targets.

For example, functionalized cyclopropylamines are known inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in various diseases, including cancers and central nervous system disorders like schizophrenia and Alzheimer's disease.[4]

Role as a Key Intermediate

The primary amine of 1-(6-Methoxypyridin-3-yl)cyclopropanamine serves as a versatile synthetic handle for further functionalization, allowing for its incorporation into larger, more complex drug candidates.

Caption: Synthetic utility of 1-(6-Methoxypyridin-3-yl)cyclopropanamine.

Conclusion

1-(6-Methoxypyridin-3-yl)cyclopropanamine stands out as a high-value chemical intermediate for the pharmaceutical industry. Its structure combines the desirable features of a cyclopropylamine with a methoxypyridine heterocycle. The titanium-mediated synthesis from the corresponding nitrile provides an efficient and direct route for its preparation. The versatility of its primary amine functionality allows for its ready incorporation into diverse molecular scaffolds, making it a crucial component in the development of next-generation therapeutics.

References

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Research. [Link]

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Semantic Scholar. [Link]

-

Faid, A., et al. (2017). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

-

Bertus, P., & Szymoniak, J. (2003). A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. [Link]

-

Li, W., et al. (2018). Synthesis and Properties of Shape Memory Poly(γ-Benzyl-l-Glutamate)-b-Poly(Propylene Glycol). MDPI. [Link]

-

Wikipedia. (n.d.). Kulinkovich reaction. [Link]

-

El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: N,N-DIBENZYL-N-(1-PHENYLCYCLOPROPYL)AMINE. [Link]

-

Supporting Information for Synthesis of 3-Chloropiperidines by Iodide-Mediated Electrolysis. (n.d.). [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. [Link]

-

Supporting Information for Catalytic Asymmetric Hydroboration of Imines by n-Butyllithium and Lithium Anilides. (n.d.). [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. [Link]

-

Synthesis Workshop. (2021, January 16). The Kulinkovich Reaction (Episode 42). YouTube. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(6-Methoxypyridin-3-yl)cyclopropanaMine | 1060806-98-5 [chemicalbook.com]

- 6. 1-(6-Methoxypyridin-3-yl)cyclopropanamine,1060806-98-5-Amadis Chemical [amadischem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New and easy route to primary cyclopropylamines from nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 13. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 14. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 1-(6-Methoxypyridin-3-yl)cyclopropanamine: A Key Building Block in Modern Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

This whitepaper provides a comprehensive technical overview of 1-(6-Methoxypyridin-3-yl)cyclopropanamine, a pivotal chemical intermediate in the synthesis of advanced therapeutics. We will delve into its chemical identity, synthesis, characterization, and its significant applications in medicinal chemistry, with a focus on its role in the development of targeted therapies.

Core Chemical Identity and Properties

1-(6-Methoxypyridin-3-yl)cyclopropanamine is a substituted cyclopropylamine derivative featuring a methoxypyridine moiety. This unique combination of a strained cyclopropyl ring and an electron-rich aromatic system imparts specific steric and electronic properties that are highly valued in modern drug design.

SMILES Notation: COC1=NC=C(C=C1)C2(CC2)N

| Property | Value | Source |

| CAS Number | 1060806-98-5 | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.21 g/mol | [1] |

| Appearance | Light brown to brown liquid (predicted) | |

| Boiling Point | 259.4 ± 35.0 °C (predicted) | |

| Density | 1.167 ± 0.06 g/cm³ (predicted) | |

| pKa | 6.91 ± 0.20 (predicted) |

Strategic Importance in Medicinal Chemistry

The structural motifs present in 1-(6-Methoxypyridin-3-yl)cyclopropanamine make it a valuable building block in the synthesis of pharmacologically active molecules. The cyclopropyl group, in particular, is a bioisostere for various functional groups and can introduce conformational rigidity, which is often beneficial for binding to biological targets. This can lead to improved potency and selectivity of a drug candidate.

A Crucial Intermediate in the Synthesis of Deucravacitinib (A TYK2 Inhibitor)

One of the most notable applications of 1-(6-Methoxypyridin-3-yl)cyclopropanamine is its use as a key intermediate in the synthesis of Deucravacitinib (BMS-986165).[2] Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[3]

TYK2 is a key mediator in the signaling pathways of several cytokines, including interleukin-23 (IL-23), IL-12, and type I interferons, which are implicated in the pathogenesis of various immune-mediated diseases.[4] By selectively inhibiting TYK2, Deucravacitinib offers a targeted approach to treating conditions like psoriasis.[3]

The synthesis of Deucravacitinib involves the coupling of the 1-(6-Methoxypyridin-3-yl)cyclopropanamine core with other heterocyclic fragments to assemble the final drug molecule.[2][5]

TYK2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of TYK2 in cytokine signaling and the mechanism of action for a TYK2 inhibitor like Deucravacitinib.

Caption: TYK2 signaling cascade and inhibition by Deucravacitinib.

Application in the Development of Lysine-Specific Demethylase 1 (LSD1) Inhibitors

The cyclopropylamine scaffold is also a key pharmacophore in the design of irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[6] LSD1 is overexpressed in several types of cancer, making it an attractive target for therapeutic intervention.[7][8]

Inhibitors based on the cyclopropylamine structure, such as tranylcypromine, act by forming a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inactivation. The incorporation of the 1-(6-methoxypyridin-3-yl) moiety can be explored to enhance the potency and selectivity of these inhibitors, offering a promising avenue for the development of novel anti-cancer agents.

Synthesis and Manufacturing

The synthesis of 1-(6-Methoxypyridin-3-yl)cyclopropanamine can be achieved through a multi-step process, often starting from commercially available pyridine derivatives. While several specific routes are proprietary, a generalizable synthetic approach can be outlined based on public domain information, primarily from the patent literature concerning the synthesis of Deucravacitinib and its intermediates.[2][9]

Generalized Synthetic Workflow

Caption: High-level overview of the synthetic workflow.

Exemplary Protocol for Synthesis

The following protocol is a representative synthesis based on principles found in the literature. This is for informational purposes and should be adapted and optimized by qualified chemists.

Step 1: Synthesis of a Suitable Precursor

A common starting point is a commercially available substituted pyridine. Through a series of standard organic transformations (e.g., halogenation, nitration, reduction, etc.), a key intermediate with appropriate functional groups for cyclopropanation is prepared.

Step 2: Cyclopropanation

The cyclopropyl ring can be introduced via several methods. One common approach involves the reaction of an activated alkene with a carbene or carbene equivalent. Alternatively, intramolecular cyclization of a suitable precursor can be employed.

Step 3: Introduction of the Amine Functionality

The final step involves the conversion of a functional group on the cyclopropyl ring (e.g., a nitrile or a carboxylic acid derivative) to the primary amine. This can be achieved through reduction or rearrangement reactions, such as a Curtius or Hofmann rearrangement.

Detailed Experimental Example (Conceptual):

-

Preparation of (6-methoxypyridin-3-yl)acetonitrile: 5-bromo-2-methoxypyridine is subjected to a palladium-catalyzed cyanation reaction to introduce the nitrile group.

-

Cyclopropanation: The resulting acetonitrile derivative is treated with 1,2-dibromoethane in the presence of a strong base (e.g., sodium amide) to form 1-(6-methoxypyridin-3-yl)cyclopropanecarbonitrile.

-

Reduction to the Amine: The cyclopropanecarbonitrile is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the final product, 1-(6-Methoxypyridin-3-yl)cyclopropanamine.

Analytical Characterization

The identity and purity of 1-(6-Methoxypyridin-3-yl)cyclopropanamine are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Although experimental data is not widely published, predicted chemical shifts provide a useful reference.[10]

-

Predicted ¹H NMR: Signals corresponding to the methoxy group protons, the aromatic protons on the pyridine ring, and the diastereotopic protons of the cyclopropyl ring are expected.

-

Predicted ¹³C NMR: Resonances for the carbons of the methoxy group, the pyridine ring, the quaternary cyclopropyl carbon, and the methylene carbons of the cyclopropyl ring would be observed.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern, which is consistent with the proposed structure. The expected [M+H]⁺ ion would be observed at m/z 165.10.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic signals (pyridine ring), singlet (methoxy group), multiplets (cyclopropyl protons), and a broad singlet (amine protons). |

| ¹³C NMR | Aromatic carbons, methoxy carbon, quaternary and methylene carbons of the cyclopropyl ring. |

| LC-MS | A peak corresponding to the molecular weight of the compound with high purity. |

Conclusion

1-(6-Methoxypyridin-3-yl)cyclopropanamine is a highly valuable and versatile building block in contemporary drug discovery. Its integral role in the synthesis of Deucravacitinib highlights its importance in the development of targeted therapies for immune-mediated diseases. Furthermore, its potential application in the design of LSD1 inhibitors underscores its broader utility in oncology and other therapeutic areas. The continued exploration of synthetic routes and applications of this compound is likely to yield further innovations in medicinal chemistry.

References

- Gerdjikov, I. P., & Yordanov, N. S. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-970.

-

Kocz, J., & Flinn, B. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Retrieved from [Link]

- Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973-8995.

-

Unibest Industrial Co., Ltd. (2024). CAS No. 1609394-10-6, Deucravacitinib intermediate. Retrieved from [Link]

- Hassan, A. S., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(16), 4963.

- Vianello, P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 86, 433-447.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Liu, W., et al. (2025). New and Convergent Synthesis of Deucravacitinib.

- Treitler, D. S., et al. (2022). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development, 26(4), 1202-1222.

- Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065.

-

Unibest Industrial Co., Ltd. (n.d.). CAS No. 1609393-89-6, Deucravacitinib intermediate. Retrieved from [Link]

- Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(3), 524-528.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Veeprho. (n.d.). Deucravacitinib Impurities and Related Compound. Retrieved from [Link]

-

Wu, G. (2022, October 11). New TYK2 inhibitors: a growing race to top Bristol Myers. BioPharma Dive. Retrieved from [Link]

- Armstrong, B., et al. (2023). Deucravacitinib: Laboratory Parameters Across Phase 3 Plaque Psoriasis Trials.

-

Plenge, R. (2023, January 28). Discovery moments: TYK2 pseudokinase inhibitor. Plenge Gen. Retrieved from [Link]

- European Patent Office. (2025).

- Ma, L., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1114-1119.

- Google Patents. (n.d.). CN118922420A - TYK2 inhibitor synthesis and intermediate thereof.

-

ResearchGate. (n.d.). Synthesis of deucravacitinib (98). Retrieved from [Link]

- Google Patents. (n.d.). WO2024017150A1 - Method for synthesizing deucravacitinib.

- Wu, W., et al. (2025). Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 283, 117114.

- Google Patents. (n.d.). WO2025078335A1 - Processes for the preparation of deucravacitinib.

-

MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved from [Link]

-

Semantic Scholar. (n.d.). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]

Sources

- 1. 1-(6-Methoxypyridin-3-yl)cyclopropanaMine | 1060806-98-5 [chemicalbook.com]

- 2. medkoo.com [medkoo.com]

- 3. CAS No. 1609393-89-6, Deucravacitinib intermediate - Buy CAS No. 1609393-89-6, 4 6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide, Purity 98.0% min Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

The Emerging Significance of the 1-(6-Methoxypyridin-3-yl)cyclopropanamine Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The 1-(6-methoxypyridin-3-yl)cyclopropanamine core is a privileged scaffold in modern medicinal chemistry, demonstrating significant potential in the development of highly selective and potent enzyme inhibitors. This technical guide provides an in-depth analysis of this chemical moiety, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. This document will traverse the synthetic pathways, explore the critical structure-activity relationships (SAR), and delve into the pharmacological significance of this scaffold, with a particular focus on its role in the inhibition of Lysine-Specific Demethylase 1 (LSD1) and Tyrosine Kinase 2 (TYK2).

Introduction: The Rise of a Privileged Scaffold

The quest for novel chemical entities with improved efficacy, selectivity, and safety profiles is a perpetual driver in drug discovery. Small, rigid scaffolds are of particular interest as they can precisely orient functional groups in three-dimensional space to maximize interactions with biological targets, often leading to enhanced potency and reduced off-target effects. The 1-(6-methoxypyridin-3-yl)cyclopropanamine scaffold has recently emerged as a cornerstone for the design of a new generation of enzyme inhibitors. Its inherent structural rigidity, coupled with the electronic properties of the methoxypyridine ring, provides a unique platform for developing targeted therapeutics.

This guide will illuminate the synthetic accessibility of this core, the nuanced structure-activity relationships that govern its biological activity, and its successful application in the development of clinical candidates, most notably in the fields of oncology and autoimmune diseases.

Synthetic Strategies and Methodologies

The synthesis of 1-(6-methoxypyridin-3-yl)cyclopropanamine and its derivatives typically involves a multi-step sequence, commencing with the construction of the cyclopropane ring, followed by the introduction of the amine functionality.

General Synthesis of the Cyclopropylamine Core

A common and effective strategy for the synthesis of the 1-arylcyclopropanamine core involves the cyclopropanation of a corresponding styrene derivative or the construction of a cyclopropyl nitrile followed by reduction.

Experimental Protocol: Synthesis of 1-(6-Methoxypyridin-3-yl)cyclopropanamine

This protocol is a representative synthesis based on established chemical principles for analogous structures.

Step 1: Synthesis of 1-(6-Methoxypyridin-3-yl)cyclopropanecarbonitrile

-

Reaction: The synthesis can be initiated from 2-methoxy-5-vinylpyridine. In a well-ventilated fume hood, to a solution of 2-methoxy-5-vinylpyridine in a suitable solvent such as dichloromethane, add a solution of diethylzinc followed by diiodomethane at 0°C. The reaction is stirred and allowed to warm to room temperature. This Simmons-Smith cyclopropanation reaction yields the corresponding cyclopropyl derivative. An alternative route involves the reaction of 2-methoxy-5-bromopyridine with a suitable cyclopropanating agent. A more common approach for related structures involves the reaction of 4-chlorobutyronitrile with a strong base like sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO) to form cyclopropanecarbonitrile.[1] This can be adapted for the substituted pyridine analog.

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(6-methoxypyridin-3-yl)cyclopropanecarbonitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

-

Reaction: The resulting 1-(6-methoxypyridin-3-yl)cyclopropanecarbonitrile is dissolved in a suitable solvent like tetrahydrofuran (THF). A reducing agent, such as lithium aluminum hydride (LiAlH4) or borane-dimethyl sulfide complex, is added portion-wise at 0°C.[2] The reaction mixture is then stirred at room temperature or heated to reflux to ensure complete reduction.

-

Work-up and Purification: After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting slurry is filtered, and the filtrate is extracted with a suitable organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired 1-(6-methoxypyridin-3-yl)cyclopropanamine. The final product can be further purified by distillation or crystallization if necessary.

Caption: General synthetic workflow for 1-(6-Methoxypyridin-3-yl)cyclopropanamine.

Pharmacological Significance and Structure-Activity Relationships (SAR)

The 1-(6-methoxypyridin-3-yl)cyclopropanamine scaffold has proven to be a versatile building block for targeting distinct enzyme families, primarily LSD1 and TYK2. The following sections will detail the SAR for each target class.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, is a critical regulator of histone methylation and is a validated target in oncology, particularly for acute myeloid leukemia (AML).[3] The cyclopropylamine moiety is a known mechanism-based inactivator of FAD-dependent amine oxidases.

Mechanism of Action:

Derivatives of 1-(6-methoxypyridin-3-yl)cyclopropanamine act as irreversible inhibitors of LSD1. The primary amine of the cyclopropylamine moiety is oxidized by the FAD cofactor within the LSD1 active site. This oxidation is followed by the opening of the strained cyclopropane ring, which leads to the formation of a reactive intermediate that covalently modifies the FAD cofactor, thereby irreversibly inactivating the enzyme.[2]

Caption: Mechanism of irreversible LSD1 inhibition by cyclopropylamine derivatives.

Structure-Activity Relationship (SAR) for LSD1 Inhibition:

The potency and selectivity of these inhibitors are highly dependent on the nature of the substituents on the aromatic ring and the amine.

| R Group on Amine | Aromatic/Heterocyclic Moiety | LSD1 IC₅₀ (nM) | Reference |

| H | 4-Styrenyl | <4 | [3] |

| H | 4-Biphenyl | Potent Inhibition | [4] |

| H | 3-Chloro-4-biphenyl | Potent Inhibition | [4] |

Key SAR Insights:

-

The trans-stereochemistry of the cyclopropylamine is generally preferred for optimal inhibitory activity.

-

Aromatic extensions at the 4-position of the phenyl ring, such as a styrenyl or biphenyl group, significantly enhance potency.[3][4] This suggests that these extensions occupy a hydrophobic pocket within the LSD1 active site.

-

The primary amine is essential for the mechanism of action. N-alkylation or acylation generally leads to a loss of activity.

-

The 6-methoxypyridin-3-yl moiety serves as a bioisosteric replacement for a phenyl ring, potentially offering improved physicochemical properties and metabolic stability.

Allosteric Inhibition of Tyrosine Kinase 2 (TYK2)

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[5] Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site (the JH1 domain), a new class of TYK2 inhibitors has been developed that bind to the regulatory pseudokinase domain (JH2). This allosteric inhibition offers a novel mechanism to achieve selectivity over other JAK family members.

Deucravacitinib (BMS-986165): A Case Study

Deucravacitinib is a first-in-class, oral, selective TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[3][6] The 1-(6-methoxypyridin-3-yl) moiety is a key component of the broader 6-(cyclopropanecarbonylamino)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyridazine-3-carboxamide structure of Deucravacitinib.[7][8]

Mechanism of Allosteric Inhibition:

Deucravacitinib binds to the inactive pseudokinase (JH2) domain of TYK2. This binding induces a conformational change that locks the kinase in an inactive state, preventing its activation and downstream signaling.[8] This allosteric mechanism is the basis for its high selectivity for TYK2 over other JAKs.[5]

Caption: Allosteric inhibition of TYK2 by Deucravacitinib.

Structure-Activity Relationship (SAR) for TYK2 Inhibition:

The development of Deucravacitinib involved extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties.[9]

| Modification Site | Observation | Implication | Reference |

| Pyridazine Core | Maintained hydrogen bonding interactions with the hinge region of the JH2 domain. | Essential for anchoring the molecule. | [9] |

| Cyclopropylamide | Forms a hydrogen bond and hydrophobic interactions. | Contributes to high binding affinity. | [9] |

| 2-Methoxy-3-(1-methyl-1,2,4-triazol-3-yl)aniline | Occupies a key pocket in the JH2 domain. | Crucial for potency and selectivity. | [8] |

| N-(methyl-d3) | Deuteration at this position improves metabolic stability. | Enhances pharmacokinetic profile. | [9] |

Future Directions and Conclusion

The 1-(6-methoxypyridin-3-yl)cyclopropanamine scaffold has demonstrated its value as a versatile and highly adaptable core for the design of potent and selective enzyme inhibitors. Its successful application in the development of both covalent LSD1 inhibitors and allosteric TYK2 inhibitors highlights its broad therapeutic potential.

Future research in this area is likely to focus on:

-

Exploration of Novel Analogs: Synthesis and evaluation of new derivatives with diverse substitution patterns to probe interactions with other enzyme targets.

-

Application in Other Target Classes: Investigating the utility of this scaffold for inhibiting other enzymes, particularly those where a rigid, constrained conformation is desirable.

-

Development of PROTACs: Utilizing the 1-(6-methoxypyridin-3-yl)cyclopropanamine core as a warhead for the development of proteolysis-targeting chimeras (PROTACs) to induce the degradation of target proteins.

References

- CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google P

-

Gehling, V. S., McGrath, J. P., Duplessis, M., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213–1220. (URL: [Link])

-

Hesp, K. C., White, A., & Jones, P. (2012). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 22(14), 4739-4742. (URL: [Link])

- US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine - Google P

-

Du, S., Fang, Y., Zhang, W., & Rao, G. (2024). Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors. Current Medicinal Chemistry, 31(20), 2900-2920. (URL: [Link])

- WO2024017150A1 - Method for synthesizing deucravacitinib - Google P

-

Hartz, R. A., Ahuja, V. T., Zhuo, X., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry, 52(23), 7485–7497. (URL: [Link])

-

Burke, J. R., Cheng, L., Gill, D., et al. (2019). Identification of N -Methyl Nicotinamide and N -Methyl Pyridazine- 3 -Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). Journal of Medicinal Chemistry, 62(24), 11047–11066. (URL: [Link])

- US20210206748A1 - Crystalline form of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)

-

Wang, C., Zhang, Y., Zhang, M., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 13(7), 1126–1132. (URL: [Link])

-

Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. (URL: [Link])

-

New and Convergent Synthesis of Deucravacitinib. (URL: [Link])

-

SAR of the cyclopropanamide on the right. (URL: [Link])

-

QSAR-guided pharmacophore modeling and subsequent virtual screening identify novel TYK2 inhibitor. (URL: [Link])

-

Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (URL: [Link])

Sources

- 1. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]

- 2. US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine - Google Patents [patents.google.com]

- 3. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]

- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 5. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - Du - Current Medicinal Chemistry [edgccjournal.org]

- 6. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20210206748A1 - Crystalline form of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-n-(methyl-d3) pyridazine-3-carboxamide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action for 1-(6-Methoxypyridin-3-yl)cyclopropanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 1-(6-Methoxypyridin-3-yl)cyclopropanamine is a novel synthetic compound whose structural features strongly suggest a potential role as an enzyme inhibitor. The presence of a cyclopropylamine moiety, a well-established pharmacophore in medicinal chemistry, is the primary driver for the central hypothesis of this guide.[1] This document outlines the core hypothesis that 1-(6-Methoxypyridin-3-yl)cyclopropanamine acts as a selective, reversible inhibitor of Monoamine Oxidase B (MAO-B). We will explore the scientific rationale behind this hypothesis, detail a comprehensive strategy for its experimental validation, and provide in-depth protocols for key assays.

Introduction and Rationale

1-(6-Methoxypyridin-3-yl)cyclopropanamine is a small molecule with the chemical formula C9H12N2O.[2] While specific research on this exact molecule is not widely published, its constituent parts provide a strong basis for a mechanistic hypothesis. The molecule integrates two key structural motifs:

-

A Cyclopropylamine Group: This functional group is a cornerstone of several well-known enzyme inhibitors, most notably Monoamine Oxidase Inhibitors (MAOIs) like tranylcypromine.[1][3] The strained three-membered ring and the primary amine are critical for interaction with the active site of flavin-dependent amine oxidases.[3]

-

A 6-Methoxypyridine Ring: This aromatic system likely modulates the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability. Crucially, it is hypothesized to confer selectivity for one MAO isozyme over the other (MAO-A vs. MAO-B).

MAO enzymes are critical regulators of neurotransmitter levels in the brain, breaking down monoamines like dopamine, serotonin, and norepinephrine.[4] Inhibitors of these enzymes, particularly MAO-B, are effective therapeutics for neurodegenerative conditions such as Parkinson's disease.[5][6] Given the structural alerts within 1-(6-Methoxypyridin-3-yl)cyclopropanamine, investigating its potential as a MAO inhibitor is a logical and compelling avenue of research.

Core Mechanistic Hypothesis: Selective and Reversible MAO-B Inhibition

We hypothesize that 1-(6-Methoxypyridin-3-yl)cyclopropanamine functions as a selective and reversible competitive inhibitor of Monoamine Oxidase B (MAO-B) .

-

Mechanism of Inhibition: Monoamine oxidases catalyze the oxidative deamination of monoamines.[7] We propose that the cyclopropylamine nitrogen of the compound interacts with the flavin adenine dinucleotide (FAD) cofactor in the MAO-B active site. This interaction prevents the binding and subsequent breakdown of endogenous substrates like dopamine. By blocking the enzyme, the compound is expected to increase the synaptic concentration of key neurotransmitters.[4]

-

Isozyme Selectivity (MAO-B vs. MAO-A): The substitution pattern on the pyridine ring is predicted to create steric or electronic interactions that favor binding to the subtly different active site of MAO-B over MAO-A. Pharmacophore models for MAO-B inhibitors often include a hydrophobic aromatic ring and a hydrogen bond acceptor, features present in our compound.[6][8]

-

Reversibility: Unlike some cyclopropylamine-based drugs that act as irreversible (suicide) inhibitors, we hypothesize a reversible binding mechanism. Reversible inhibitors bind non-covalently and can dissociate from the enzyme, which can offer a superior safety profile in a therapeutic context.[5][9]

The proposed pathway is visualized below.

Caption: Proposed mechanism of MAO-B inhibition.

Experimental Validation Strategy

To rigorously test this hypothesis, a multi-stage experimental approach is required. The strategy is designed to first confirm the primary interaction with the target enzyme, then to characterize the nature of that interaction (selectivity, reversibility), and finally to observe its effects in a cellular context.

Caption: High-level experimental validation workflow.

In Vitro Protocols for Hypothesis Testing

These protocols use commercially available recombinant human MAO-A and MAO-B enzymes and fluorometric assay kits, which typically measure the production of hydrogen peroxide (H2O2) as a byproduct of monoamine oxidation.[7][10][11]

Protocol: Total MAO Activity and IC50 Determination

Objective: To determine if the compound inhibits general MAO activity and to calculate its half-maximal inhibitory concentration (IC50).

Methodology:

-

Reagent Preparation: Prepare a stock solution of 1-(6-Methoxypyridin-3-yl)cyclopropanamine in DMSO. Prepare serial dilutions in assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM).

-

Enzyme Preparation: Dilute recombinant human MAO-B enzyme to the working concentration specified by the assay kit manufacturer in the provided assay buffer.

-

Assay Plate Setup: In a 96-well black, clear-bottom microplate, add the following to triplicate wells:

-

Control Wells: Enzyme + Assay Buffer (no inhibitor).

-

Test Wells: Enzyme + Serial dilutions of the test compound.

-

Blank Wells: Assay Buffer only (no enzyme).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the MAO substrate (e.g., p-tyramine) and the fluorometric probe/HRP mixture to all wells to start the reaction.[7][10]

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) every 1-2 minutes for 30 minutes at 37°C.[7]

-

Data Analysis:

-